molecular formula C20H20N2O3S B2591387 4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034433-53-7

4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2591387
CAS RN: 2034433-53-7
M. Wt: 368.45
InChI Key: FVSKKPKVRZWFND-UHFFFAOYSA-N
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Description

4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, also known as MPT0B392, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that has shown potential in treating cancer and other diseases.

Scientific Research Applications

Synthesis of Novel Compounds

Research in this area focuses on the development of new synthetic routes to produce novel compounds for various applications. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone as anti-inflammatory and analgesic agents illustrates the broad applicability of such compounds in medicine (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds exhibit significant cyclooxygenase inhibition, demonstrating potential for development into therapeutic agents.

Reactivity and Chemical Behavior

Studies on the reactivity and chemical behavior of related compounds provide insights into their potential applications. For example, reactions of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with various amines highlight the versatility of these compounds in forming different chemical structures, which could be useful in the development of new materials or pharmaceuticals (Buggle, McManus, & O'sullivan, 1978).

Antimicrobial and Antifungal Activities

The evaluation of biologically active thiophene-3-carboxamide derivatives for antibacterial and antifungal activities is another key area of research. Such studies contribute to the discovery of new antimicrobial agents that can be further developed to address current challenges in treating infections (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005). The detailed analysis of molecular interactions and structure-activity relationships is crucial for the optimization of these compounds for medical use.

Material Science Applications

The development of compounds with unique optical and material properties, such as those exhibiting aggregation enhanced emission and multi-stimuli-responsive properties, opens new avenues for their application in material science. For instance, pyridyl substituted benzamides with these characteristics can be explored for their potential uses in optoelectronic devices and sensors (Srivastava et al., 2017).

Anticancer Activity

The synthesis and evaluation of N-(pyridin-3-yl)benzamide derivatives for anticancer activity against various human cancer cell lines is a significant step toward the development of new chemotherapeutic agents. These compounds have shown promising activity, indicating their potential for further development into effective cancer treatments (Mohan, Sridhar, Laxminarayana, & Chary, 2021).

properties

IUPAC Name

4-(2-methoxyethoxy)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-10-11-25-18-6-4-15(5-7-18)20(23)22-13-16-3-2-9-21-19(16)17-8-12-26-14-17/h2-9,12,14H,10-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSKKPKVRZWFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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